molecular formula C25H21F2NO4 B12844228 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Cat. No.: B12844228
M. Wt: 437.4 g/mol
InChI Key: JMBTVCKRMLBMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a butanoic acid backbone with an Fmoc group at the third carbon and a 3,4-difluorophenyl substituent at the fourth carbon (Figure 1). The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBTVCKRMLBMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group, which is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests various interactions with biological targets, making it a candidate for further investigation in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C25H24F2N2O4. The compound contains several functional groups including an amino group, a carboxylic acid, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is often utilized as a protecting group in peptide synthesis.

PropertyValue
Molecular Weight442.47 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot available

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, fluorenyl derivatives have been shown to interact with cellular mechanisms that regulate cancer cell proliferation and apoptosis. A study highlighted the efficacy of certain fluorenyl-based compounds against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The presence of the chlorophenyl moiety in similar compounds has been associated with antimicrobial activity. Several derivatives have demonstrated effectiveness against bacterial strains, indicating that this compound may also possess similar properties. In vitro studies are crucial for evaluating these potential activities.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on the InhA enzyme, crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. Such inhibition could provide a therapeutic avenue for treating tuberculosis and other bacterial infections .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of fluorenyl derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations.
  • Antimicrobial Activity : Another research effort focused on synthesizing analogs of this compound to evaluate their antimicrobial properties against resistant bacterial strains. The findings suggested that modifications to the fluorenyl group enhanced activity against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of Fmoc-protected amino acids with aromatic substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Features/Applications Evidence ID
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid 3,4-difluorophenyl C₂₅H₂₀F₂N₂O₄ 450.43 Potential CNS applications; enhanced stability
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid 3-(trifluoromethyl)phenyl C₂₆H₂₁F₃N₂O₄ 498.45 Increased lipophilicity; radiopharmaceutical precursors
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-(trifluoromethyl)phenyl C₂₆H₂₂F₃N₂O₄ 469.45 Improved metabolic resistance; peptide synthesis
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-butyl)phenyl C₂₉H₃₁N₂O₄ 477.57 Bulkier substituent; altered steric interactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid Piperidin-1-yl C₂₄H₂₈N₂O₄ 408.49 Basic nitrogen; enhanced solubility in polar solvents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-difluorophenyl group in the target compound provides moderate electron withdrawal, which may stabilize aromatic interactions in receptor binding compared to the strongly electron-withdrawing trifluoromethyl group in .
  • Solubility : The piperidinyl derivative exhibits improved aqueous solubility due to its basic nitrogen, whereas trifluoromethyl or tert-butyl groups enhance lipophilicity.

Preparation Methods

Protection of the Amino Group with Fmoc

The amino acid precursor bearing the 3,4-difluorophenyl substituent is dissolved in a suitable solvent such as dioxane or tetrahydrofuran (THF). A base, commonly sodium bicarbonate or triethylamine, is added to deprotonate the amino group. Fmoc chloride or Fmoc-OSu is then added slowly at low temperature (0–5 °C) to minimize side reactions. The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

Solvent and Reaction Conditions

  • Solvents: Dioxane, THF, or mixtures with water are preferred for solubility and reaction control.

  • Temperature: Initial low temperature (0–5 °C) during reagent addition, followed by room temperature stirring.

  • Reaction time: Typically 2–24 hours depending on scale and reagent quality.

Workup and Purification

After completion, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate. The organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

Alternative Preparation via Solid-Phase Peptide Synthesis (SPPS)

In some cases, the compound is prepared as an intermediate in SPPS, where the Fmoc-protected amino acid is synthesized on resin supports. This method allows for automated synthesis and high purity but requires initial preparation of the Fmoc-protected amino acid as described above.

For research applications, the compound is often prepared as stock solutions for biological assays or peptide synthesis. According to GlpBio data:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.286 0.4572 0.2286
5 mg 11.4301 2.286 1.143
10 mg 22.8603 4.5721 2.286

Solvents such as DMSO, PEG300, Tween 80, corn oil, or water are used in sequence to prepare clear in vivo formulations. The order of solvent addition and ensuring clarity at each step is critical to avoid precipitation.

  • The Fmoc protection is stable under neutral and basic conditions but can be removed under mild acidic or basic conditions, which is exploited in peptide synthesis.

  • The presence of the 3,4-difluorophenyl group influences solubility and reactivity; heating and ultrasonic treatment can improve solubility in stock solutions.

  • Storage recommendations include keeping the compound at room temperature for solid form and at -20 °C to -80 °C for solutions, with limited freeze-thaw cycles to maintain stability.

  • The compound’s synthesis and handling protocols are optimized to maintain stereochemical integrity, especially for the (S)- or (R)- enantiomers, which are critical for biological activity.

Step Conditions/Details Notes
Amino acid precursor 3,4-difluorophenyl-substituted butanoic acid Commercially available or synthesized
Fmoc protection reagent Fmoc-Cl or Fmoc-OSu Added at 0–5 °C, stirred at RT
Base Sodium bicarbonate, triethylamine Deprotonates amino group
Solvent Dioxane, THF, or mixed aqueous-organic solvents Ensures solubility and reaction control
Reaction time 2–24 hours Monitored by TLC or HPLC
Purification Silica gel chromatography Hexane/ethyl acetate eluents
Stock solution preparation DMSO, PEG300, Tween 80, corn oil, water Sequential addition, clarity check
Storage Solid: RT; Solutions: -20 °C to -80 °C Avoid repeated freeze-thaw cycles

Q & A

Q. What is the structural significance of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The bulky fluorenyl moiety enhances solubility in organic solvents, facilitating coupling reactions. Structural analogs with Fmoc groups, such as Fluorenylmethoxycarbonyl-alanine, demonstrate improved synthesis efficiency in peptide chains .

Q. What are the standard protocols for synthesizing this compound, and how do they compare to structurally similar analogs?

Synthesis typically involves sequential protection/deprotection steps:

  • Introduction of the Fmoc group via Fmoc-Cl in basic conditions.
  • Coupling of the 3,4-difluorophenyl moiety using carbodiimide-based activation (e.g., DCC/HOBt).
  • Acidic cleavage (e.g., TFA) to yield the free carboxylic acid. Compared to analogs like (R)-3-Fmoc-amino-4-(2,4-difluorophenyl)butanoic acid, the 3,4-difluoro substitution may require adjusted reaction times due to electronic effects .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Storage : In airtight containers at 2–8°C, away from strong acids/bases (e.g., TFA or ammonium hydroxide) to prevent decomposition .
  • PPE : Nitrile gloves, safety goggles, and lab coats to minimize dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as combustion may release toxic fumes (e.g., HF) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale SPPS?

Modern techniques such as microwave-assisted synthesis (e.g., 50°C, 30 W) reduce reaction times by 40–60% compared to conventional heating. Additionally, ultrasonication (20–40 kHz) enhances reagent diffusion in heterogeneous mixtures, improving coupling efficiency. For sterically hindered derivatives, substituting HOBt with OxymaPure® minimizes racemization .

Q. How do contradictory bioactivity results arise in studies of fluorophenyl-substituted Fmoc-amino acids, and how can they be resolved?

Discrepancies often stem from substituent positioning (e.g., 3,4-difluoro vs. 3,5-difluoro) altering hydrophobic interactions with target proteins. To address this:

  • Perform molecular dynamics simulations to map binding pocket interactions.
  • Conduct structure-activity relationship (SAR) studies with systematic fluorine substitution (e.g., mono-, di-, or tri-fluoro analogs) .

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS detection (expected [M+H]+: 437.4).
  • NMR : ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl) and ¹H NMR (δ 7.2–7.8 ppm for Fmoc aromatic protons).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) to confirm enantiomeric excess >99% .

Q. What are the potential biological targets of this compound, given its structural features?

The 3,4-difluorophenyl group may target hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the Fmoc group could enhance membrane permeability. Suggested screening approaches:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • X-ray crystallography to resolve binding modes with proteases or GPCRs .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies using accelerated thermal degradation (e.g., 40°C/75% RH for 4 weeks) reveal:

  • Acidic conditions (pH <3) : Rapid Fmoc cleavage (t₁/₂: 2–4 hr).
  • Neutral/basic conditions (pH 7–9) : Stable for >72 hr.
  • High temperature (>80°C) : Decomposition via decarboxylation (confirmed by TGA/DSC) .

Q. How can researchers validate conflicting solubility data reported for this compound?

Use shake-flask method with UV/Vis quantification:

  • Prepare saturated solutions in DMSO, ACN, and PBS (pH 7.4).
  • Centrifuge (10,000 rpm, 10 min) and analyze supernatant. Cross-reference with analogs (e.g., 4-(phenylthio)butanoic acid) to identify substituent-driven solubility trends .

Q. What strategies mitigate low coupling efficiency in SPPS when using this compound?

  • Deprotection optimization : Use 20% piperidine in DMF (2 × 5 min) to ensure complete Fmoc removal.
  • Coupling reagents : Switch from HBTU to HATU for sterically demanding residues.
  • Side-chain protection : Introduce tert-butyl esters to reduce steric hindrance from the difluorophenyl group .

Q. How can in vivo pharmacokinetic studies be designed for derivatives of this compound?

  • Formulation : PEGylation or liposomal encapsulation to enhance plasma half-life.
  • Dosing : Intravenous (1–5 mg/kg) vs. oral (10–20 mg/kg) administration in rodent models.
  • Analytical method : LC-MS/MS for quantification in serum (LLOQ: 1 ng/mL) .

Q. What computational tools are recommended for predicting this compound’s reactivity in novel synthetic pathways?

  • DFT calculations (Gaussian 16): Optimize transition states for Fmoc deprotection or fluorophenyl coupling.
  • Retrosynthetic software (e.g., ChemAxon): Generate feasible routes using commercially available building blocks .

Methodological Notes

  • Data Validation : Cross-check experimental results with structurally analogous compounds (e.g., 3,5-difluoro vs. 3,4-difluoro derivatives) to isolate substituent effects .
  • Contradiction Resolution : Use orthogonal techniques (e.g., 2D NMR and X-ray crystallography) to confirm ambiguous structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.